molecular formula C15H13ClO4 B6405529 4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% CAS No. 1261948-72-4

4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95%

Cat. No. B6405529
CAS RN: 1261948-72-4
M. Wt: 292.71 g/mol
InChI Key: SPVDDSNDNPSRJZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% (4-C2DMPB) is an organic compound that has been studied for its applications in scientific research. It is a white to off-white crystalline solid with a melting point of about 135°C and a boiling point of about 302°C. 4-C2DMPB is a monocarboxylic acid and belongs to the class of benzoic acids. It is soluble in water, ethanol, and ethyl acetate, and is insoluble in common organic solvents such as benzene and chloroform. 4-C2DMPB has been studied for its potential applications in biochemistry, pharmacology, and medical research.

Mechanism of Action

4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and tyrosine kinase (TK). It has also been shown to interact with several proteins, including the estrogen receptor and the androgen receptor. The mechanism of action of 4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% is not yet fully understood, however, it is thought to act by blocking the activity of certain enzymes or binding to certain proteins.
Biochemical and Physiological Effects
4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and tyrosine kinase (TK). It has also been shown to interact with several proteins, including the estrogen receptor and the androgen receptor. In addition, 4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to obtain and synthesize. It is also a stable compound, with a long shelf life. Furthermore, it has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, there are some limitations to the use of 4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments. It is a relatively weak inhibitor of some enzymes and proteins, making it less effective than some other compounds. In addition, it is a relatively small molecule, making it difficult to study in detail.

Future Directions

There are several potential future directions for the use of 4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% in scientific research. It could be used to study the role of small molecules in the regulation of gene expression and the development of new drugs. It could also be used to study the structure and function of proteins and enzymes. In addition, it could be used to study the effects of environmental toxins on the human body. Finally, 4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% could be used to develop new drugs or drug delivery systems.

Synthesis Methods

4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% can be synthesized by the condensation of 4-chlorobenzaldehyde and 2,4-dimethoxybenzoic acid in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as ethanol and the resulting product is purified by recrystallization.

Scientific Research Applications

4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% has been studied for its potential applications in the fields of biochemistry, pharmacology, and medical research. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug-target interactions. It has also been used in studies of the role of small molecules in the regulation of gene expression and the development of new drugs.

properties

IUPAC Name

4-chloro-2-(2,4-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-10-4-6-11(14(8-10)20-2)13-7-9(16)3-5-12(13)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVDDSNDNPSRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690807
Record name 5-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-72-4
Record name 5-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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